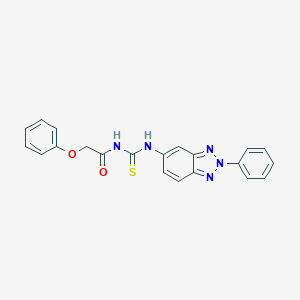![molecular formula C22H18N4O2S B328735 1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328735.png)
1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other benzoxazole derivatives, such as:
2-aminobenzothiazoles: Known for their antifungal, antiprotozoal, and antimicrobial activities.
Indole derivatives: Known for their antiviral, anti-inflammatory, and anticancer activities.
Imidazole derivatives: Known for their antibacterial, antifungal, and anticancer activities.
These compounds share some similarities in their biological activities but differ in their chemical structures and specific applications.
Properties
Molecular Formula |
C22H18N4O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18N4O2S/c1-2-14-5-10-19-18(12-14)25-21(28-19)15-6-8-17(9-7-15)24-22(29)26-20(27)16-4-3-11-23-13-16/h3-13H,2H2,1H3,(H2,24,26,27,29) |
InChI Key |
OJWYTDCSYCLUAT-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328656.png)
![N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B328658.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B328659.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(phenoxyacetyl)thiourea](/img/structure/B328660.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-(phenylacetyl)thiourea](/img/structure/B328661.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B328662.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328663.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B328665.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B328667.png)
![4-{[5-(3-Fluorophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B328669.png)
![N-(3-bromophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328670.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328671.png)
![N-[4-(butan-2-yl)phenyl]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B328674.png)
